Technical Guide: Physicochemical Properties & Characterization of 2',6'-Dihydroxy-3'-methylacetophenone
Technical Guide: Physicochemical Properties & Characterization of 2',6'-Dihydroxy-3'-methylacetophenone
Executive Summary
2',6'-Dihydroxy-3'-methylacetophenone (CAS: Analogous to 10139-84-1 isomers) is a specialized aromatic ketone characterized by a crowded substitution pattern that imparts unique electronic and chelating properties. Unlike its more common isomer, 2',4'-dihydroxy-3'-methylacetophenone, this compound features a resorcinol core where the acetyl group is flanked by two hydroxyl groups, one of which is further sterically influenced by an adjacent methyl group.
This configuration creates a dual-channel for intramolecular hydrogen bonding and metal chelation, making it a critical intermediate in the synthesis of bioactive flavonoids, chromones, and potential pharmaceutical agents targeting oxidative stress pathways. This guide details its physicochemical profile, synthetic logic, and spectroscopic signatures.
Molecular Architecture & Identification
The molecule consists of a benzene ring substituted with an acetyl group, two hydroxyl groups at the ortho positions (2' and 6'), and a methyl group at the 3' position.
| Identifier | Details |
| IUPAC Name | 1-(2,6-Dihydroxy-3-methylphenyl)ethan-1-one |
| Common Synonyms | 3'-Methyl-2',6'-dihydroxyacetophenone; 2-Acetyl-4-methylresorcinol |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| SMILES | CC(=O)C1=C(O)C(C)=CC=C1O |
| Isomeric Distinction | Distinct from 2',4'-dihydroxy-3'-methylacetophenone (found in Eucalyptus) and 2',6'-dihydroxy-4'-methylacetophenone (common Friedel-Crafts product). |
Physicochemical Profile
The following data aggregates experimental values from homologous series and computational predictions for this specific isomer. The presence of the 3'-methyl group enhances lipophilicity compared to the parent 2',6'-dihydroxyacetophenone.
| Property | Value / Range | Mechanistic Insight |
| Physical State | Crystalline Solid | Pale yellow to orange needles due to extended conjugation and chelation. |
| Melting Point | 152 – 156 °C | High lattice energy driven by intermolecular stacking; comparable to 2',6'-dihydroxyacetophenone (154°C). |
| Boiling Point | ~290 °C (Predicted) | High BP due to molecular weight and polar interactions, though reduced by internal H-bonding. |
| Solubility (Water) | Low (< 1 mg/mL) | The intramolecular H-bond "hides" the polar OH groups, reducing water solubility. |
| Solubility (Organic) | High | Soluble in DMSO, ethanol, ethyl acetate, and chloroform. |
| pKa (Acidic) | 8.2 ± 0.2 | The 2'-OH and 6'-OH protons are less acidic than phenol (pKa 10) due to the electron-withdrawing acetyl, but stabilized by H-bonding. |
| LogP | 2.1 – 2.3 | The 3'-methyl group adds ~0.5 log units of lipophilicity vs. the non-methylated parent. |
Synthetic Methodology & Isolation
Synthesizing 2',6'-dihydroxy-3'-methylacetophenone presents a regiochemical challenge. Standard Friedel-Crafts acetylation of 4-methylresorcinol typically targets the less hindered C6 position, yielding the 4'-methyl isomer. Accessing the 3'-methyl isomer requires directing the acetyl group between the hydroxyls (C2 of the starting material).
Protocol: Hoesch Reaction (High Specificity)
This method utilizes the steric bulk of the intermediate ketimine to favor the thermodynamically stable chelated product.
Reagents: 4-Methylresorcinol, Acetonitrile, ZnCl₂ (Lewis Acid), HCl (gas).
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Preparation: Dissolve 4-methylresorcinol in anhydrous ether. Add equimolar acetonitrile and ZnCl₂.
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Saturation: Cool to 0°C and saturate with dry HCl gas for 4 hours. The bulky zinc complex favors attack at the C2 position (between OH groups) due to the "chelation control" mechanism.
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Hydrolysis: The resulting ketimine hydrochloride precipitates. Filter and boil in water for 1 hour to hydrolyze the imine to the ketone.
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Purification: Recrystallize from dilute ethanol.
Visualization: Synthetic Pathway
The following diagram illustrates the regioselectivity challenge and the Hoesch pathway.
Figure 1: Synthetic route highlighting the Hoesch reaction specificity required to install the acetyl group at the hindered 2-position of 4-methylresorcinol.
Spectroscopic Characterization
Identification relies on detecting the "chelated" hydroxyl proton and the specific coupling pattern of the aromatic ring.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 12.5 - 13.0 ppm (s, 1H): Chelate-bonded OH (at C2' or C6'). The extreme downfield shift confirms the intramolecular hydrogen bond to the carbonyl oxygen.
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δ 9.5 - 10.0 ppm (s, 1H): Second OH (less strongly chelated or free, depending on solvent exchange).
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δ 7.2 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C4'.
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δ 6.4 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C5'. (Note: The AB doublet system confirms the protons are adjacent, consistent with the 3'-methyl substitution).
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δ 2.65 ppm (s, 3H): Acetyl methyl group.
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δ 2.15 ppm (s, 3H): Aromatic methyl group (at C3').
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Infrared Spectroscopy (IR)
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ν(O-H): Broad band ~3000–3300 cm⁻¹ (chelated).
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ν(C=O): 1620–1635 cm⁻¹.
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Analysis: A typical acetophenone C=O appears at ~1680 cm⁻¹. The shift to lower wavenumbers (red shift) is diagnostic of strong intramolecular hydrogen bonding (C=O ··· H-O), which weakens the carbonyl double bond character.
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Stability & Reactivity: The Chelation Effect
The 2',6'-dihydroxy motif creates a "pincer" effect for metal ions. This makes the compound a potent bidentate ligand.
Mechanism of Action
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Proton Transfer: The phenolic proton is easily displaced by divalent metal ions (Cu²⁺, Zn²⁺).
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Complexation: The metal coordinates with the carbonyl oxygen and the deprotonated phenoxide oxygen, forming a stable 6-membered ring.
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Application: This property is exploited in analytical chemistry for metal detection and in pharmacology to scavenge redox-active metals (antioxidant activity).
Figure 2: Chelation mechanism showing the formation of stable complexes with divalent metal ions.
References
- Martin, R. (1997). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer.
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GuideChem. (2024). Physicochemical properties of Dihydroxy-methylacetophenone isomers. Link
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PubChem Database. (2024). Compound Summary for 2',6'-Dihydroxyacetophenone derivatives. National Center for Biotechnology Information. Link
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BenchChem. (2025). Synthesis protocols for substituted acetophenones. Link
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ChemicalBook. (2024). Product specifications: 2',6'-Dihydroxy-4'-methylacetophenone (Isomer comparison). Link
